Glycocholic acid Glycocholic acid Glycocholic acid is a bile acid glycine conjugate having cholic acid as the bile acid component. It has a role as a human metabolite. It is functionally related to a cholic acid and a glycochenodeoxycholic acid. It is a conjugate acid of a glycocholate.
The glycine conjugate of cholic acid. It acts as a detergent to solubilize fats for absorption and is itself absorbed.
Glycocholic acid is a natural product found in Homo sapiens and Caenorhabditis elegans with data available.
The glycine conjugate of CHOLIC ACID. It acts as a detergent to solubilize fats for absorption and is itself absorbed.
Brand Name: Vulcanchem
CAS No.: 475-31-0
VCID: VC21315485
InChI: InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+/m0/s1
SMILES: CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Molecular Formula: C26H43NO6
Molecular Weight: 465.6 g/mol

Glycocholic acid

CAS No.: 475-31-0

Cat. No.: VC21315485

Molecular Formula: C26H43NO6

Molecular Weight: 465.6 g/mol

* For research use only. Not for human or veterinary use.

Glycocholic acid - 475-31-0

CAS No. 475-31-0
Molecular Formula C26H43NO6
Molecular Weight 465.6 g/mol
IUPAC Name 2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid
Standard InChI InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+/m0/s1
Standard InChI Key RFDAIACWWDREDC-DPTHIFDSSA-N
Isomeric SMILES CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C
SMILES CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Canonical SMILES CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Melting Point 170 °C

Chemical Structure and Properties

Glycocholic acid is an amphipathic molecule with both hydrophilic and hydrophobic regions, a characteristic that enables its function as a biological detergent. Chemically, it is identified as N-[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]glycine with the molecular formula C₂₆H₄₃NO₆ . The hydrate form (C₂₆H₄₅NO₇) is commonly used in laboratory and pharmaceutical applications .

Table 1: Physical and Chemical Properties of Glycocholic Acid

PropertyValueSource
Molecular FormulaC₂₆H₄₃NO₆ (anhydrous)
Molecular Formula (hydrate)C₂₆H₄₅NO₇
Molecular Weight465.6227 g/mol (anhydrous)
Molecular Weight (hydrate)483.6 g/mol
Optical Rotation[α]D= +28.0 to +32.5° (C=7.5 in 95% EtOH)
Physical StateSolid
CAS Registry Number475-31-0
IUPAC Standard InChIKeyRFDAIACWWDREDC-FFFROSDMSA-N

The structure of glycocholic acid features a steroid nucleus with three hydroxyl groups at positions 3α, 7α, and 12α, a carboxylic acid moiety conjugated with glycine, and a hydrophobic side chain . This amphipathic nature enables glycocholic acid to form micelles above its critical micelle concentration, a property that is fundamental to its biological function in lipid digestion and absorption .

Biosynthesis and Metabolism

Glycocholic acid is biosynthesized in the liver through the conjugation of cholic acid with glycine, catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) . This conjugation process significantly increases the water solubility of bile acids, enhancing their effectiveness in emulsifying dietary lipids.

The synthesis pathway begins with the conversion of cholesterol to primary bile acids through a series of enzymatic reactions. Cholic acid, one of the primary bile acids, undergoes conjugation with glycine to form glycocholic acid before being secreted into bile and stored in the gallbladder. During digestion, glycocholic acid is released into the small intestine, where it aids in the emulsification of dietary lipids .

After facilitating lipid digestion and absorption, approximately 95% of glycocholic acid is reabsorbed in the terminal ileum and returned to the liver via the portal circulation, completing the enterohepatic circulation. This efficient recycling mechanism ensures that only a small percentage of bile acids needs to be synthesized de novo each day .

Physiological Functions

Glycocholic acid serves several critical physiological functions in the human body:

Lipid Digestion and Absorption

The primary function of glycocholic acid is to facilitate the digestion and absorption of dietary lipids and fat-soluble vitamins. Its amphipathic nature allows it to form mixed micelles with fatty acids, monoglycerides, phospholipids, and cholesterol, increasing their solubility and accessibility to digestive enzymes .

Cholesterol Homeostasis

Glycocholic acid plays a significant role in cholesterol homeostasis by promoting cholesterol excretion and serving as a pathway for cholesterol catabolism. Through activation of the Farnesoid X Receptor (FXR), glycocholic acid regulates bile acid synthesis and cholesterol metabolism .

Signaling Functions

Beyond its classical role in digestion, glycocholic acid functions as a signaling molecule that modulates various metabolic pathways. It activates specific nuclear receptors, particularly FXR, which regulates genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis .

Pharmacological Activities

Recent research has uncovered diverse pharmacological activities of glycocholic acid, expanding its potential therapeutic applications.

Anti-inflammatory and Antioxidant Effects

Glycocholic acid demonstrates significant anti-inflammatory and antioxidant properties. Studies have shown that it can modulate inflammatory pathways and reduce oxidative stress, potentially benefiting conditions characterized by chronic inflammation .

Immunomodulatory Properties

Glycocholic acid exhibits remarkable immunomodulatory effects, influencing both non-specific and specific immune responses. Research by Zhao indicated that low-dose glycocholic acid significantly increased the phagocytic index compared to control and immunosuppressed groups . It has been shown to inhibit delayed-type hypersensitivity reactions in mice while increasing interleukin-2 (IL-2) serum levels and significantly enhancing the percentage of CD4+ cells in both normal mice and those with cyclosporine A-induced immunosuppression .

Additionally, studies utilizing serum hemolysis and ELISA methods demonstrated that both high and low doses of glycocholic acid could significantly elevate IgG and IgM content in mouse serum, supporting its regulatory effect on both non-specific and specific immunity .

Anti-tumor Effects

One of the most promising pharmacological applications of glycocholic acid is its potential anti-tumor activity, particularly in breast cancer treatment. Research has revealed that glycocholic acid may activate the FXR receptor and reduce regulatory T cells (Tregs) in the tumor microenvironment by inhibiting the PI3K/AKT signaling pathway in Treg cells, thereby promoting tumor cell apoptosis and inhibiting tumor growth .

Experimental results have demonstrated that glycocholic acid achieves a tumor inhibition rate of 42.83% against mouse breast cancer cells, with significant increases in specific target protein and RNA expression . These findings provide compelling evidence for the potential development of glycocholic acid as a therapeutic agent for breast diseases.

Role in Bile Acid Metabolism Disorders

Glycocholic acid has shown promise in treating congenital bile acid synthesis disorders, particularly those caused by BAAT deficiency . Clinical trials conducted over ten years at Cincinnati Children's Hospital Medical Center evaluated the efficacy of glycocholic acid in patients with these disorders. After oral administration of 15 mg/kg glycocholic acid, the total duodenal bile acid concentration reached 23.3 ± 19.1 mmol/L, with 63.5% ± 4.0% of bile acids secreted in the conjugated form. Glycocholic acid represented 59.6% ± 9.3% of the total bile acids, demonstrating effective intestinal absorption .

The treatment also significantly improved the absorption of vitamin D2 and tocopherol, enhanced growth status in prepubertal patients with growth retardation, and caused no reported adverse reactions . These results suggest that glycocholic acid holds promising prospects for treating bile acid amidation defects.

Pharmacological ActivityKey FindingsSource
ImmunomodulatoryIncreased phagocytic index, inhibited DTH reaction, increased IL-2 content and CD4+ cells
Anti-inflammatoryBalanced relationship between immunity and inflammation
Anti-tumor42.83% tumor inhibition rate in breast cancer cells
Treatment of Bile Acid Synthesis DisordersImproved vitamin D2 and tocopherol absorption, enhanced growth in prepubertal patients
Metabolism RegulationReduced synthesis of liver lipoproteins, plasma triglycerides and cholesterol

Applications

Glycocholic acid's unique properties have led to its application across multiple industries and research fields.

Pharmaceutical Applications

In pharmaceutical development, glycocholic acid serves as a key ingredient in drug formulations, particularly for enhancing the solubility and bioavailability of poorly soluble drugs . Its ability to form mixed micelles with phospholipids makes it valuable as a vehicle for the injection administration of insoluble drugs . This characteristic gives glycocholic acid significant potential in drug delivery systems, especially for improving drug solubility and bioavailability .

Biochemical Research

Glycocholic acid is extensively used in studies related to bile acids and their role in digestion and metabolism, providing researchers with valuable insights into liver function and related disorders . It serves as a model compound for investigating the biological activities of bile acids and their derivatives.

Cosmetic Industry

In the cosmetic industry, glycocholic acid is incorporated into skincare products for its emulsifying properties, helping to improve the texture and absorption of active ingredients in creams and lotions . Its natural origin and compatibility with biological systems make it an attractive ingredient for cosmetic formulations.

Food Industry

Glycocholic acid finds application in the food industry as an additive to enhance flavor and texture, particularly in dairy products, where it improves the emulsification of fats . Its role in food applications is primarily related to its emulsifying properties.

Analytical Chemistry

Detection Methods

Several analytical methods have been developed for the detection and quantification of glycocholic acid in biological samples and pharmaceutical preparations.

Immunoassays

Radioimmunoassay (RIA) is widely used in clinical practice to analyze the levels of glycocholic acid in serum. This method is of great significance for assessing the severity of liver disease, monitoring disease progression, and predicting prognosis .

Chromatographic Techniques

Thin-layer chromatography (TLC) is primarily used for qualitative analysis of glycocholic acid. Liquid chromatography (LC), on the other hand, can achieve quantitative analysis of glycocholic acid samples by selecting appropriate detectors and hyphenated techniques based on the structural characteristics of the compound .

Table 3: Detection Methods for Glycocholic Acid Analysis

Detection MethodType of AnalysisApplicationSource
Radioimmunoassay (RIA)QuantitativeClinical serum analysis
Thin-layer Chromatography (TLC)QualitativeResearch and quality control
Liquid Chromatography (LC)QuantitativeResearch and pharmaceutical analysis

Current Research Status and Future Perspectives

Research on glycocholic acid is still in a relatively early stage, with several challenges that need to be addressed:

Synthesis Process Optimization

Current synthesis processes for glycocholic acid are relatively outdated and require further optimization to improve efficiency and reduce costs . Future research should focus on developing more efficient and environmentally friendly synthetic routes.

Detection Technology Advancement

The application range of current detection technologies is limited. There is a need to develop more hyphenated techniques to enhance the accuracy and sensitivity of glycocholic acid analysis .

Formulation Development

There have been no reports on the development of glycocholic acid into pharmaceutical formulations, indicating substantial room for development in clinical applications and drug development . Future research should focus on formulation strategies to enhance the delivery and efficacy of glycocholic acid.

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